molecular formula C13H12ClN3O3S B2363811 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 449788-56-1

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2363811
CAS RN: 449788-56-1
M. Wt: 325.77
InChI Key: FHJXYPPMLSCVGE-UHFFFAOYSA-N
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Description

“N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Antimicrobial Activity

The thiazolidinone and pyrazoline derivatives are known for their antimicrobial properties . The presence of the thieno[3,4-c]pyrazole moiety in the compound could potentially enhance these properties. Research could explore its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.

Anti-inflammatory Agents

Compounds with a thiazolidinone core have been associated with anti-inflammatory activities . This compound could be investigated for its potential to inhibit inflammatory mediators, which might lead to new treatments for conditions like arthritis or asthma.

Anticancer Research

The structural complexity of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suggests it could be a candidate for anticancer studies. Its ability to interact with various biological targets could be harnessed to develop novel anticancer therapies .

Anticonvulsant Properties

Thiazolidinone derivatives have shown promise as anticonvulsants . This compound’s unique structure might modulate neuronal excitability and could be valuable in creating new epilepsy treatments.

Anti-HIV Activity

The compound’s potential interaction with HIV-1 reverse transcriptase makes it a possible candidate for anti-HIV drug development. Its efficacy in inhibiting the replication of the HIV virus could be an area of significant research interest .

Antidiabetic Applications

Given the biological activity of similar heterocyclic compounds, there’s a possibility that this compound could influence enzymes involved in glucose metabolism, presenting a new avenue for antidiabetic drug development .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with neuronal voltage-sensitive sodium and l-type calcium channels .

Mode of Action

It’s suggested that similar compounds may interact with their targets, leading to changes in the function of these channels .

Biochemical Pathways

The inhibition of mitochondrial respiration has been mentioned as a possible mechanism of toxicity for related compounds .

Result of Action

Related compounds have been suggested to cause some degree of reproductive and developmental failure in mammals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. For instance, related compounds have been described as likely to bioaccumulate in aquatic organisms . This suggests that the presence of the compound in different environments could potentially affect its action and stability.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-8(18)15-13-11-6-21(19,20)7-12(11)16-17(13)10-4-2-3-9(14)5-10/h2-5H,6-7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXYPPMLSCVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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